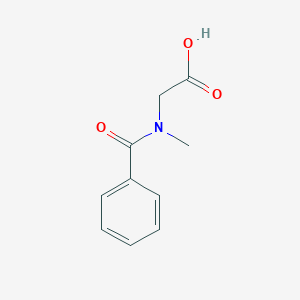

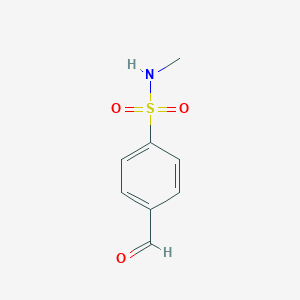

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one

Overview

Description

“3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C12H15NO2 . It has an average mass of 205.253 Da and a monoisotopic mass of 205.110275 Da . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named (3)‐4‐ [4‐ (dimethylamine)phenyl]but‐3‐en‐2‐one (DMAP) was synthesized and characterized by single-crystal X-Ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction techniques . The compound crystallizes in the orthorhombic crystal system .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 315.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.7±3.0 kJ/mol and a flash point of 144.6±27.9 °C . The compound has a molar refractivity of 60.6±0.3 cm3 .Scientific Research Applications

Synthesis and Derivative Formation

- Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, a derivative of 3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, has been used in the synthesis of various heterocyclic systems like 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and 2H-1-benzopyran-2-ones. These compounds have potential applications in medicinal chemistry and material science (Selič, Grdadolnik, & Stanovnik, 1997).

Nonlinear Optical Properties

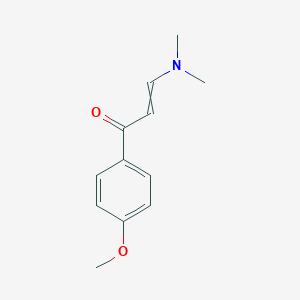

- 3-(4-(Dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, a compound related to 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, has been studied for its nonlinear optical properties. It exhibits potential for optical device applications due to its ability to switch from saturable absorption to reverse saturable absorption under different laser intensities (Rahulan et al., 2014).

Optical Properties and Physicochemical Investigations

- The compound (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, closely related to 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, has been synthesized and studied for its solvatochromic properties and potential as a probe in physicochemical investigations. Its electronic absorption and fluorescence spectra were particularly noted for solubilization in different micelles (Khan, Asiri, & Aqlan, 2016).

Antifungal Activity

- Novel (E)-1-(aryl)-3-(4-(2-(dimethylamino)ethoxy)-3-methoxyphenyl) prop-2-en-1-ones, structurally similar to 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, have been synthesized and tested for antifungal activity. These compounds showed notable activities against several fungal species, indicating their potential use in antifungal applications (Illicachi et al., 2017).

Third-Order Nonlinear Optical Properties

- A study on 3-(4-dimethylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one revealed its potential as a nonlinear optical (NLO) material. The research focused on its crystal structure, thermal stability, and optical limiting applications, highlighting its suitability for optical device fabrication (Shetty et al., 2018).

Crystal Structure Analysis

- The crystal structure of 3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, another derivative of 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one, has been analyzed. The structure revealed a near coplanarity of the aniline and hydroxyphenyl groups, which is crucial for understanding the molecular interactions and stability of such compounds (Liu et al., 2002).

Safety and Hazards

properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13(2)9-8-12(14)10-4-6-11(15-3)7-5-10/h4-9H,1-3H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNAUCNJLHEGGF-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B177057.png)

![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)